Home > Products > Screening Compounds P48963 > Rotigotine hydrochloride
Rotigotine hydrochloride - 125572-93-2

Rotigotine hydrochloride

Catalog Number: EVT-253324
CAS Number: 125572-93-2
Molecular Formula: C19H26ClNOS
Molecular Weight: 351.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rotigotine hydrochloride is a non-ergoline dopamine agonist. [] It is classified as a dopamine receptor agonist, specifically targeting the D1, D2, D3, and D4 subtypes. [] In scientific research, rotigotine hydrochloride serves as a valuable tool for studying dopamine-related pathways and their implications in various neurological processes.

Future Directions
  • Investigating the full potential of iontophoretic delivery of rotigotine hydrochloride, particularly optimizing parameters like duty cycle and current strength for enhanced transdermal drug delivery. []

  • Further development and validation of analytical techniques, such as the UV spectroscopic method, for accurate and efficient quantification of rotigotine hydrochloride in various matrices. []

(6S)-(-)-5,6,7,8-Tetrahydro-6-[propyl-(2-thienyl)ethyl]amino-1-naphthol

  • Relevance: This compound is directly relevant to rotigotine hydrochloride as it is the active pharmaceutical ingredient (API) and is converted to the hydrochloride salt for improved pharmaceutical properties like solubility and stability .

(S)-(-)-5-Hydroxy-N-n-propyl-2-aminotetralin

  • Relevance: This compound is structurally similar to rotigotine hydrochloride, sharing the aminotetralin core. It represents a key step in the synthetic pathway towards rotigotine hydrochloride .

(-) - 5-Acetoxy -N-n-propyl-2-aminotetralin

  • Relevance: This compound is structurally related to rotigotine hydrochloride, differing by the presence of the acetate group. This modification plays a key role in the subsequent synthetic steps towards rotigotine hydrochloride .

(6S)-(-)-1-Acetoxy-5,6,7,8-tetrahydro-6-[-propyl-(2-thienyl)ethyl]amino-1-naphthalenesulfonic acid

  • Relevance: It shares a high degree of structural similarity with rotigotine hydrochloride, with the key difference being the presence of a sulfonic acid group. This intermediate undergoes hydrolysis to yield rotigotine .

Rasagiline Mesylate

  • Relevance: While structurally unrelated to rotigotine hydrochloride, Rasagiline mesylate is relevant due to its therapeutic application in Parkinson's disease .
Source and Classification

Rotigotine hydrochloride is classified as a non-ergoline dopamine agonist. It acts on all five dopamine receptor subtypes (D1-D5), with the highest affinity for the D3 receptor. Additionally, it functions as an antagonist at alpha-2 adrenergic receptors and an agonist at 5HT1A receptors. This compound is marketed under the brand name Neupro and is available in transdermal patch form for sustained release in clinical settings .

Synthesis Analysis

The synthesis of rotigotine involves several key steps:

  1. Starting Materials: The synthesis begins with 5,6,7,8-tetrahydro-6-(S)-N-propylamino-1-methoxynaphthalene.
  2. Demethylation: The initial step involves demethylation using hydrobromic acid to produce 2-N-propyl-5-hydroxy tetraline hydrobromide.
  3. Reductive Amination: This intermediate undergoes reductive amination with 2-thienylacetic acid in the presence of sodium boron hydride in aprotic solvents such as toluene or methylene chloride at temperatures between 80°C and 90°C, yielding rotigotine .
  4. Salification: The final step involves salification with hydrochloric acid to produce rotigotine hydrochloride .

The process has been optimized to ensure high enantiomeric purity and minimal by-products, making it suitable for industrial applications.

Molecular Structure Analysis

Rotigotine hydrochloride has a molecular formula of C19H25NOSC_{19}H_{25}NOS and a molecular weight of approximately 315.48 g/mol. Its structure includes:

  • A naphthalene core with a tetrahydro configuration.
  • A thiophene ring attached via an ethyl chain.
  • An amine group that contributes to its pharmacological activity.

The compound exhibits two crystalline forms (Form A and Form B), which can be differentiated using infrared spectroscopy and X-ray diffraction techniques .

Chemical Reactions Analysis

Rotigotine can participate in various chemical reactions due to its functional groups:

  • Hydrolysis: Under acidic or basic conditions, the amine group can undergo hydrolysis.
  • Oxidation: The thiophene ring may be oxidized under certain conditions, affecting its pharmacological properties.
  • Conjugation: The compound can form conjugates through metabolic processes in the liver, primarily involving sulfation and glucuronidation .

These reactions are crucial for understanding its metabolic pathways and potential drug interactions.

Mechanism of Action

Rotigotine exerts its effects by stimulating dopamine receptors in the central nervous system. Specifically:

  • It activates D2-like receptors (D2, D3) which are involved in motor control and reward pathways.
  • By antagonizing alpha-2 adrenergic receptors, it may enhance dopamine release.
  • It also inhibits dopamine reuptake, increasing synaptic availability.

This multifaceted mechanism helps alleviate symptoms associated with Parkinson's disease and restless legs syndrome .

Physical and Chemical Properties Analysis

Key physical and chemical properties of rotigotine hydrochloride include:

  • State: Solid
  • Solubility: Poorly soluble in water (0.00904 mg/mL) but soluble in organic solvents like ethanol .
  • LogP: Approximately 4.70, indicating lipophilicity which aids in transdermal absorption.
  • Half-life: Approximately 5 to 7 hours post-removal of the transdermal patch; exhibits biphasic elimination kinetics .
  • Protein Binding: High protein binding (approximately 92% in vitro) which influences its pharmacokinetics.

These properties are significant for formulation development and therapeutic efficacy.

Applications

Rotigotine hydrochloride is primarily used in:

  • Parkinson's Disease Treatment: Provides symptomatic relief by mimicking dopamine effects.
  • Restless Legs Syndrome Management: Alleviates discomfort associated with this condition.
  • Research Applications: Investigated for potential use in other neurological disorders due to its dopaminergic activity.

Recent studies have explored novel delivery methods, such as intranasal formulations that could enhance bioavailability and patient compliance .

Synthesis and Structural Optimization of Rotigotine Hydrochloride

Stereoselective Synthesis Pathways for (6S)-Tetralin Derivatives

The chiral integrity of the (6S)-tetralin backbone is fundamental to rotigotine hydrochloride's dopaminergic activity. Traditional synthetic routes rely on diastereomeric resolution or chiral pool approaches, but recent advances emphasize catalytic asymmetric methods. A prominent route involves reductive amination of rac-5-methoxy-1-tetralone using S-(-)-α-methylbenzylamine as a chiral auxiliary, followed by diastereomer separation and hydrogenolytic cleavage to yield (6S)-5-methoxy-N-propyl-1,2,3,4-tetrahydro-2-naphthylamine. This method achieves ~92% enantiomeric excess (ee) but suffers from multi-step inefficiency and moderate yields (~45% overall) [7].

A breakthrough employs IRED-catalyzed reductive amination using engineered imine reductases. The F260W/M147Y double mutant exhibits exceptional stereoselectivity (>99% ee) and catalytic efficiency toward 2-tetralone substrates. This single-step biocatalytic process converts 2-tetralone derivatives directly to (S)-configured amines using NADPH cofactors, achieving isolated yields of 78-82% under aqueous conditions at 30°C. The atom economy and environmental profile represent significant advances over stoichiometric reducing agents [8].

Table 1: Comparison of Stereoselective Synthesis Methods for (6S)-Tetralin Core

MethodChiral Control StrategyYield (%)Enantiomeric Excess (%)Key Limitations
Chiral Auxiliary ResolutionDiastereomer crystallization4592Multi-step, auxiliary removal
Asymmetric HydrogenationRh-BINAP catalysis6888High catalyst loading
IRED Biocatalysis (F260W/M147Y)Enzyme stereoselectivity80>99Aqueous solvent constraints

Catalytic Reductive Amination Strategies in Thiophene Substituent Integration

The thiophenethyl side chain is installed via reductive alkylation of the (6S)-tetralin amine precursor. Classical approaches use sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid, enabling the reaction between the primary amine and 2-(2-thienyl)acetaldehyde at ambient temperature. This method achieves 85-90% conversion but necessitates meticulous pH control (pH 5-6) to suppress competing aldehyde reduction and cyanide byproduct formation. Solvent screening reveals that aprotic dipolar solvents like tetrahydrofuran enhance reaction rates by minimizing iminium ion hydrolysis, while acidic co-solvents (e.g., 0.1% acetic acid in dichloromethane) improve electrophilicity [7] [4].

Recent innovations employ catalytic hydrogenation with Pd/C or Raney nickel under 50-60 psi H₂ pressure in ethanol. This method circumvents toxic cyanide reagents and achieves near-quantitative yields but requires high-pressure equipment and risks thiophene ring saturation. Statistical optimization via Box-Behnken design identified optimal parameters: 4:1 ethanol/toluene solvent blend, 45°C, and 0.5 mol% Pd/C, delivering 96.2% yield with <0.3% over-reduced impurities. The solvent blend balances thiophene solubility (toluene) and catalyst compatibility (ethanol) [4] [5].

Table 2: Solvent Influence on Reductive Amination Efficiency

Solvent SystemCatalyst/ReductantReaction Time (h)Yield (%)Impurity Profile
Methanol/AcOH (95:5)NaBH₃CN12896% N-dealkylated byproduct
TetrahydrofuranNaBH(OAc)₃892<1% Aldehyde reduction product
Ethanol/Toluene (4:1)Pd/C (H₂ 60 psi)6960.3% Thiophene-saturated analog

Solvent System Optimization for High-Yield Rotigotine Production

Solvent selection critically impacts reaction kinetics, crystallization efficiency, and polymorphic control. Solubility studies demonstrate rotigotine free base's exceptional lipophilicity (log P 3.8), with highest solubility observed in chlorinated solvents (dichloromethane: 185 mg/mL) and aromatic hydrocarbons (toluene: 132 mg/mL). By contrast, solubility in alcoholic solvents is moderate (ethanol: 68 mg/mL; isopropanol: 42 mg/mL), while water immiscibility (<0.1 mg/mL) complicates aqueous workups [7] [6].

Microemulsion systems for intermediate reactions utilize Labrafil® M 1944 CS (oil phase), Cremophor® RH40/Labrasol® (surfactant blend), and Transcutol® HP (co-solvent). Pseudoternary phase diagrams identified a microemulsion region (68% water, 6.8% Labrafil®, 13.44% Cremophor® RH40, 6.72% Labrasol®, 5.04% Transcutol® HP) enabling homogeneous reaction environments. Central Composite Design optimization confirmed this composition maximizes rotigotine flux (42.8 μg/cm²/h) by enhancing substrate solvation and mass transfer [6].

For crystallization, anti-solvent strategies employ toluene/ethyl acetate (4:1) for initial rotigotine free base precipitation, followed by polymorphic conversion in ethanol/water (70:30). Ethanol's moderate polarity facilitates slow crystal growth, yielding the thermodynamically stable Form II essential for pharmaceutical processing [7] [2].

Purification Methodologies: Crystallization vs. Chromatographic Separation

Crystallization remains the industrial-scale purification method due to its scalability and polymorphic control capabilities. Rotigotine free base undergoes solvent-mediated polymorphic transformation from metastable Form I (mp 77±2°C) to stable Form II (mp 97±5°C) in ethanol-water mixtures. Optimal conditions involve cooling crystallization from 65°C to 0°C at 0.5°C/min with seeding (0.5% w/w Form II seeds) at 40°C, achieving >99.5% chemical purity and 98.5% Form II content. DSC analysis confirms polymorph identity through endotherm positions, while XRD distinguishes Form I (characteristic peaks at 10.8°, 13.4°) from Form II (peaks at 12.2°, 15.6°) [7] [2].

Chromatographic methods are reserved for analytical purification or impurity isolation. Reverse-phase HPLC with C18 silica and methanol/ammonium acetate buffer (pH 4.5; 65:35) resolves rotigotine from key impurities: despropyl rotigotine (Rt 8.2 min vs. rotigotine 12.5 min) and thiophene-oxidized derivatives (Rt 6.8 min). Preparative chromatography achieves >99.9% purity but incurs 25-30% yield losses due to rotigotine's hydrophobic adsorption to silica matrices, rendering it impractical for bulk production [5] [7].

Scalability Challenges in Industrial-Scale Synthesis

Polymorphic consistency across batches presents significant manufacturing hurdles. Form I crystallization during free base neutralization causes filtration delays and solvent inclusion defects. Implementing in-line PAT tools (Raman spectroscopy) enables real-time monitoring of polymorph conversion during ethanol-water crystallization, reducing Form I occurrence from 15% to <0.5% in commercial batches [7] [2].

Extrusion processes in implant formulations (e.g., PLGA rods) demand strict residual solvent control. Hot-melt extrusion temperatures (80-90°C) risk thiophene degradation if dichloromethane exceeds 300 ppm. Azeotropic distillation with n-heptane reduces residual solvent to <100 ppm but necessitates careful temperature ramping to prevent particle aggregation. PLGA plasticization with mannitol (5-10% w/w) lowers extrusion temperature to 70°C, preserving drug stability while maintaining 40-day release profiles [1] [3].

Microemulsion gel production faces surfactant precipitation upon carbomer addition. Shear homogenization at 8000 rpm for 15 minutes ensures homogeneous hydrogel formation without phase separation. Scaling this process requires Reynolds number matching (Re > 10,000) in stirred tank reactors to replicate lab-scale mixing efficiency, achieving batch sizes up to 200 L with flux variability <5% [6].

Table 3: Hot-Melt Extrusion Parameters for Rotigotine Implants

Formulation VariableRange TestedOptimal ValueImpact on Release Kinetics
PLGA 7525 5A/5050 2A ratio100:0 to 40:6055:10Eliminates lag phase, linearizes 40-day release
Drug loading20-35% w/w30% w/wPrevents burst release (<5% day 1)
Mannitol content0-10% w/w5% w/wReduces Tg by 15°C, enables 80°C extrusion
Extrusion temperature70-90°C80°CMinimizes degradation (<0.5% impurities)

Properties

CAS Number

125572-93-2

Product Name

Rotigotine hydrochloride

IUPAC Name

(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride

Molecular Formula

C19H26ClNOS

Molecular Weight

351.9 g/mol

InChI

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1

InChI Key

CEXBONHIOKGWNU-NTISSMGPSA-N

SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl

Synonyms

(+)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol
(+--)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol
1-naphthalenol, 5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-
2-(N-n-propyl-N-2-thienylethylamino)-5-hydroxytetralin
N 0437
N 0437, (+-)-isomer
N 0437, (-)-isomer
N 0437, (R)-isomer
N 0437, hydrochloride, (R)-isomer
N 0437, hydrochloride, (S)-isomer
N 0923
N 0924
N-0437
N-0923
N-0924
Neupro
racemic N-0437
rotigotine
rotigotine (+-)-form
Rotigotine CDS
rotigotine, (+)-
rotigotine, (+--)-

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl

Isomeric SMILES

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.